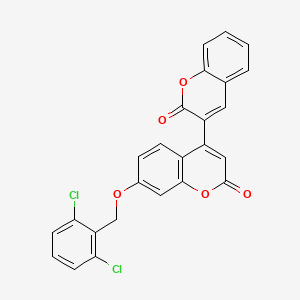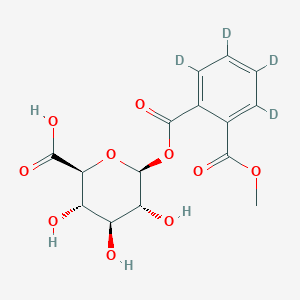
Monomethyl Phthalate-d4 O-Beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “O-” refers to the oxide ion, which is a negatively charged ion of oxygen. It is commonly found in various oxides, which are compounds containing at least one oxygen atom bonded to another element. The oxide ion plays a crucial role in many chemical reactions and is a fundamental component in various industrial and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Combination: : One of the simplest methods to prepare oxides is by the direct combination of oxygen with other elements. For example, magnesium reacts with oxygen to form magnesium oxide: [ 2 \text{Mg} + \text{O}_2 \rightarrow 2 \text{MgO} ]
-
Decomposition of Compounds: : Certain compounds decompose upon heating to form oxides. For example, calcium carbonate decomposes to form calcium oxide and carbon dioxide: [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]
-
Oxidation of Metals: : Metals can be oxidized to form oxides. For instance, iron reacts with oxygen to form iron(III) oxide: [ 4 \text{Fe} + 3 \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 ]
Industrial Production Methods
-
Electrolytic Oxidation: : This method involves the use of electrolysis to produce oxides. For example, aluminum oxide is produced by electrolyzing molten aluminum oxide in the Hall-Héroult process.
-
Thermal Decomposition: : Industrially, oxides can be produced by the thermal decomposition of carbonates, hydroxides, or nitrates. For example, zinc oxide is produced by the thermal decomposition of zinc carbonate: [ \text{ZnCO}_3 \rightarrow \text{ZnO} + \text{CO}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Oxides can undergo oxidation reactions. For example, sulfur dioxide can be oxidized to sulfur trioxide: [ 2 \text{SO}_2 + \text{O}_2 \rightarrow 2 \text{SO}_3 ]
-
Reduction: : Oxides can be reduced to their respective elements. For example, iron(III) oxide can be reduced to iron using carbon monoxide: [ \text{Fe}_2\text{O}_3 + 3 \text{CO} \rightarrow 2 \text{Fe} + 3 \text{CO}_2 ]
-
Substitution: : Oxides can undergo substitution reactions. For example, silicon dioxide reacts with hydrofluoric acid to form silicon tetrafluoride and water: [ \text{SiO}_2 + 4 \text{HF} \rightarrow \text{SiF}_4 + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Oxygen, ozone, and hydrogen peroxide are common oxidizing agents used in reactions involving oxides.
Reducing Agents: Carbon monoxide, hydrogen, and metals like aluminum are common reducing agents.
Reaction Conditions: High temperatures and specific catalysts are often required to facilitate these reactions.
Major Products Formed
Oxidation: Higher oxides, such as sulfur trioxide from sulfur dioxide.
Reduction: Pure metals, such as iron from iron(III) oxide.
Substitution: New compounds, such as silicon tetrafluoride from silicon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: Oxides like titanium dioxide are used as catalysts in various chemical reactions, including the production of sulfuric acid and the decomposition of pollutants.
Materials Science: Oxides are used in the development of ceramics, glass, and other advanced materials.
Biology
Enzymatic Reactions: Oxides play a role in enzymatic reactions, such as those involving cytochrome oxidase in cellular respiration.
Antioxidants: Certain oxides, like manganese dioxide, are used as antioxidants to protect cells from oxidative damage.
Medicine
Medical Imaging: Oxides like gadolinium oxide are used as contrast agents in magnetic resonance imaging (MRI).
Drug Delivery: Oxides are used in the development of drug delivery systems, such as iron oxide nanoparticles for targeted drug delivery.
Industry
Construction: Oxides like calcium oxide are used in the production of cement and concrete.
Electronics: Oxides like silicon dioxide are used in the manufacturing of semiconductors and electronic devices.
Wirkmechanismus
The mechanism of action of oxides depends on their specific application. For example, in catalysis, oxides like titanium dioxide facilitate reactions by providing a surface for reactants to adsorb and react. In biological systems, oxides like cytochrome oxidase facilitate the transfer of electrons in cellular respiration. The molecular targets and pathways involved vary widely depending on the specific oxide and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peroxides (O2^2-): Compounds containing the peroxide ion, such as hydrogen peroxide.
Superoxides (O2^-): Compounds containing the superoxide ion, such as potassium superoxide.
Hydroxides (OH^-): Compounds containing the hydroxide ion, such as sodium hydroxide.
Uniqueness
Oxidation States: The oxide ion typically has an oxidation state of -2, whereas peroxides have an oxidation state of -1, and superoxides have an oxidation state of -1/2.
Reactivity: Oxides are generally less reactive than peroxides and superoxides, making them more stable and suitable for a wider range of applications.
Applications: Oxides have a broader range of applications, from catalysis and materials science to medicine and industry, due to their stability and versatility.
Eigenschaften
Molekularformel |
C15H16O10 |
|---|---|
Molekulargewicht |
360.31 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O10/c1-23-13(21)6-4-2-3-5-7(6)14(22)25-15-10(18)8(16)9(17)11(24-15)12(19)20/h2-5,8-11,15-18H,1H3,(H,19,20)/t8-,9-,10+,11-,15-/m0/s1/i2D,3D,4D,5D |
InChI-Schlüssel |
HIJXKMHXOVKBEK-WUVBWFGOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


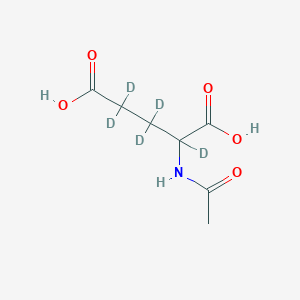
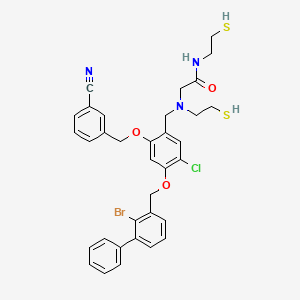
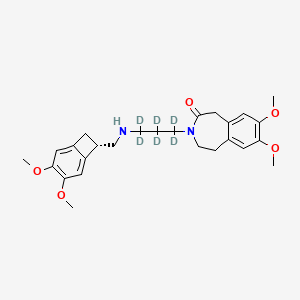
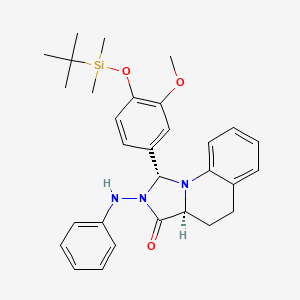


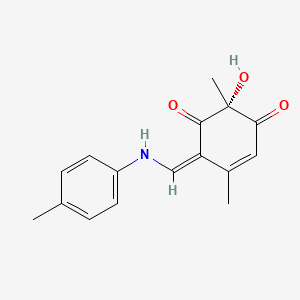
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
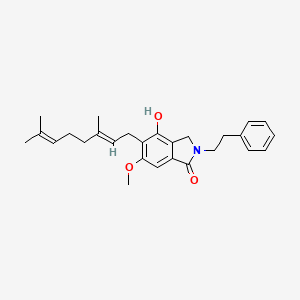
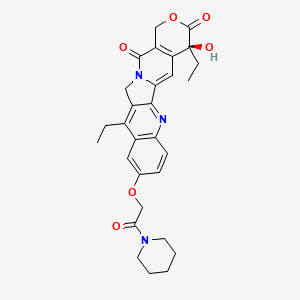
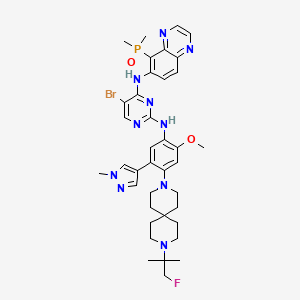
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

